![molecular formula C12H10BrNO2 B567145 Ethyl 4-bromoquinoline-3-carboxylate CAS No. 1242260-12-3](/img/structure/B567145.png)
Ethyl 4-bromoquinoline-3-carboxylate
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Overview
Description
Ethyl 4-bromoquinoline-3-carboxylate is a chemical compound with the empirical formula C12H10BrNO2 . It is a solid substance and is used for research purposes.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, ethyl-2-chloroquinoline-3-carboxylates were synthesized from o-aminobenzophenones in two steps. Initially, the ethyl-2-oxoquinoline-3-carboxylates were obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate. The 2-chloroquinoline-3-carboxylates were then obtained by the reaction with POCl3 .
Molecular Structure Analysis
The molecular structure of Ethyl 4-bromoquinoline-3-carboxylate can be represented by the SMILES string O=C(OCC)C1=C(Br)C(C=CC=C2)=C2N=C1
. The InChI representation is 1S/C12H10BrNO2/c1-2-16-12(15)9-7-14-10-6-4-3-5-8(10)11(9)13/h3-7H,2H2,1H3
.
Physical And Chemical Properties Analysis
Ethyl 4-bromoquinoline-3-carboxylate has a molecular weight of 280.12 g/mol . It is a solid substance . The compound’s exact mass and monoisotopic mass are 278.98949 g/mol . It has a complexity of 259 .
Scientific Research Applications
Ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate, a halomethylquinoline building block, has been used to synthesize novel quinoline derivatives with significant anti-tubercular and anti-bacterial activities (Li et al., 2019).
Ethyl-2-chloroquinoline-3-carboxylates, synthesized from o-aminobenzophenones, demonstrated moderate in vitro antibacterial activity against Bacillus subtilis and Vibrio cholera (Krishnakumar et al., 2012).
Ethyl-4-aryl/heteryl-hexahydro-trimehtyl-5-oxoquinoline-3-carboxylates were synthesized using 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst, offering a clean and simple method with high yield and short reaction time (Khaligh, 2014).
The synthesis of mesomeric betaines from 3-ethynylquinoline and ethyl 4- and 5-bromothiophenecarboxylates was explored for fluorescent dipole applications (Smeyanov et al., 2017).
Ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, structurally modified from quinazoline-2-carboxylic acid, showed promising oral antiallergy activity, surpassing disodium cromoglycate in potency (Althuis et al., 1979).
Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate was examined for its reaction with ethyl bromide, yielding mixed N- and O-ethylated products, with the ratio influenced by different bases and solvents (Hui, 1993).
Safety and Hazards
Ethyl 4-bromoquinoline-3-carboxylate is classified as an eye irritant (Eye Irrit. 2) according to GHS classification . The safety information includes precautionary statements such as P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P337 + P313 (If eye irritation persists: Get medical advice/attention) .
Future Directions
While specific future directions for Ethyl 4-bromoquinoline-3-carboxylate are not mentioned in the available literature, quinoline derivatives have been explored for their potential as antibacterial agents . This suggests that Ethyl 4-bromoquinoline-3-carboxylate could potentially be studied further for its biological activities.
Mechanism of Action
Target of Action
Quinoline derivatives, which include ethyl 4-bromoquinoline-3-carboxylate, are known to interact with multiple receptors .
Mode of Action
Quinoline derivatives are known to bind with high affinity to multiple receptors, which could lead to a variety of biological responses .
Biochemical Pathways
Quinoline derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Ethyl 4-bromoquinoline-3-carboxylate may affect multiple biochemical pathways.
Pharmacokinetics
The lipophilicity, druglikeness, and water solubility of similar compounds have been studied , which could provide some insights into the ADME properties of Ethyl 4-bromoquinoline-3-carboxylate.
Result of Action
Given the wide range of biological activities associated with quinoline derivatives , it is likely that Ethyl 4-bromoquinoline-3-carboxylate could have diverse molecular and cellular effects.
properties
IUPAC Name |
ethyl 4-bromoquinoline-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-2-16-12(15)9-7-14-10-6-4-3-5-8(10)11(9)13/h3-7H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEYLZVYBCUODM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677901 |
Source
|
Record name | Ethyl 4-bromoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1242260-12-3 |
Source
|
Record name | Ethyl 4-bromoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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